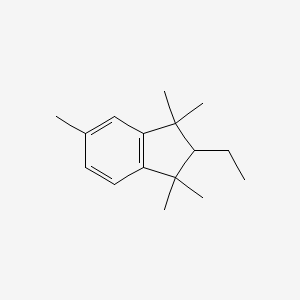
2-Benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol is a complex polymeric compound. It is known for its unique structural properties and is used in various industrial applications, particularly in the production of polyester polyols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 1,3-isobenzofurandione with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol], and 1,2-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymerization .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using large reactors where the reactants are mixed and heated to initiate polymerization. The process is carefully monitored to maintain the quality and consistency of the polymer. The final product is then purified and processed into various forms for different applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, which may alter its properties.
Reduction: Reduction reactions can also occur, affecting the polymer’s structure.
Substitution: Various substitution reactions can take place, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the creation of medical devices.
Industry: Applied in the production of coatings, adhesives, and other polymer-based products.
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The specific pathways involved depend on the context in which the polymer is used, such as in drug delivery or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Isobenzofurandione, polymer with 2,2’-oxybis[ethanol]: Similar in structure but lacks some of the additional functional groups present in the target polymer.
1,3-Isobenzofurandione, polymer with 1,2-ethanediol: Another related compound with different properties due to the variation in the diol component.
Uniqueness
The uniqueness of 1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol lies in its complex structure, which imparts specific properties that are valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
65588-77-4 |
|---|---|
Molekularformel |
C25H38O14 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C6H14O3.C4H2O3.C4H10O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-6(3-7,4-8)5-9;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H;7-9H,2-5H2,1H3;1-2H;5-6H,1-4H2;3-5H,2H2,1H3 |
InChI-Schlüssel |
VRMYMKLGKJZXMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Verwandte CAS-Nummern |
65588-77-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
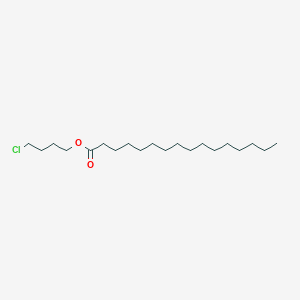
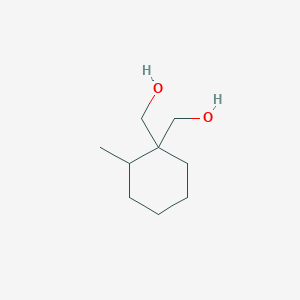

![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)

![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
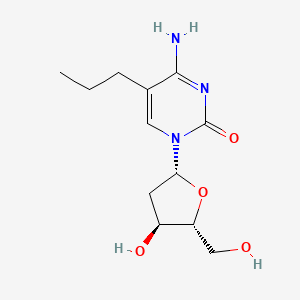
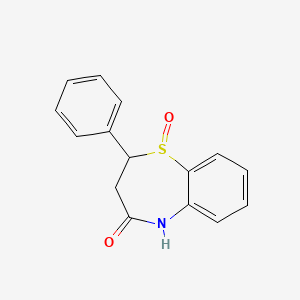
![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
